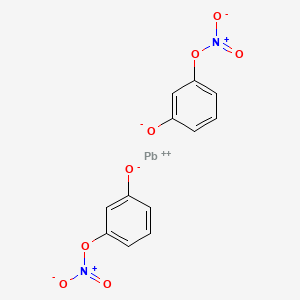

Nitroresorcinol, lead salt

Description

Historical Context of Nitroaromatic Lead Derivatives in Chemical Synthesis

The investigation of nitroaromatic lead derivatives has a history rooted in the search for effective initiating explosives. A pivotal discovery was made in 1871 by British chemist John Stenhouse, who first prepared lead styphnate, then called trinitro-orcinate. wikipedia.org This compound, the lead salt of 2,4,6-trinitroresorcinol (styphnic acid), was synthesized through the reaction of trinitroresorcinol with lead acetate (B1210297). wikipedia.org Styphnic acid itself had been isolated earlier and can be prepared by the nitration of resorcinol (B1680541). wikipedia.org

In the early 20th century, research into these compounds gained significant momentum. In 1919, Austrian chemist Edmund von Herz established a method for preparing anhydrous normal lead styphnate, which marked a notable advancement in its production. wikipedia.org During this period, lead styphnate, along with lead azide (B81097), was identified as a viable and superior replacement for mercury fulminate (B1208216) in explosive applications, partly to mitigate issues of mercury's toxicity and to achieve better performance and stability. semanticscholar.org The primary focus of early research was on understanding and controlling the compound's sensitivity to stimuli like electrostatic discharge (ESD) and impact. This historical work laid the foundation for the synthesis and study of other related nitroaromatic lead salts, including the lead salts of dinitroresorcinol.

Significance of Lead Salts in Contemporary Energetic Materials Research

Lead salts of nitroaromatic compounds, particularly lead styphnate and lead azide, have long been cornerstone materials in initiation technology. energetic-materials.org.cnicm.edu.pl They are classified as primary explosives, meaning they are highly sensitive materials used in small quantities in primers and detonators to initiate the detonation of less sensitive, more powerful secondary explosives. wikipedia.orgsemanticscholar.orgwikipedia.org The reliability and well-documented properties of compounds like lead azide have made them integral to both military and civilian applications, from small arms ammunition to industrial detonators. wikipedia.orguni-muenchen.depsemc.com

Despite their effectiveness, a major focus of contemporary research is the development of environmentally friendly, or "green," energetic materials to replace these lead-based compounds. energetic-materials.org.cnrsc.org The long-term use of lead azide and lead styphnate results in the release of toxic lead into the environment, posing significant health and ecological risks. uni-muenchen.depsemc.com Consequently, modern research efforts are heavily directed toward synthesizing and characterizing new energetic coordination compounds and nitrogen-rich materials that can match or exceed the performance and safety standards of traditional lead salts without the associated toxicity. uni-muenchen.dersc.org This has spurred deeper investigation into the fundamental chemistry of energetic materials, including a more nuanced look at existing families of compounds like the lead salts of various nitroresorcinols.

Fundamental Research Objectives Pertaining to Nitroresorcinol Lead Salt Chemistry

Research pertaining to the lead salts of nitroresorcinols, specifically the dinitro-isomers, is driven by the need to create materials with precisely controlled properties for specialized applications. A significant portion of this research has been focused on overcoming challenges related to their synthesis and handling.

Key research objectives include:

Improving Manufacturing Processes: A primary goal has been the development of improved processes for manufacturing specific compounds, such as the substantially monobasic lead salt of 2,4-dinitroresorcinol (B3191118). google.comgoogle.com The objective is to produce this salt in a state that is highly suitable for use in electric fuseheads and similar igniters. google.comgoogle.com

Controlling Product Composition and Quality: The chemical composition of basic lead salts of polynitro phenolic compounds can vary considerably depending on the preparation conditions. google.comgoogle.com Research aims to control these conditions to produce a consistent product, avoiding mixtures of chemical individuals with varying basicities that can lead to inconsistent performance. google.com

Enhancing Physical Properties: Early preparations of lead compounds of 4,6-dinitroresorcinol (B1581181) resulted in finely divided products that would cake upon drying, had a low bulk density, and were dusty and poor-flowing. google.com A major research goal is therefore to synthesize these compounds in a more reproducible and free-flowing granular form, making them more practical for use as priming and fast-burning delay compositions in fuses and detonators. google.com

Characterizing Thermochemical Properties: Fundamental research involves the determination of key thermodynamic data. For instance, studies have focused on finding the enthalpies of formation for lead 2,4-dinitroresorcinol and lead 4,6-dinitroresorcinol, which allows for the calculation of their enthalpies of decomposition and provides a theoretical basis for their energetic performance. royalholloway.ac.uk

Investigating Polymorphism: The existence of different crystalline forms (polymorphs) with distinct properties is a key area of study. Research on monobasic lead trinitroresorcinate (lead styphnate) has shown that different polymorphs (α and β) exhibit varied physical forms and sensitivity to ignition, which significantly impacts their technical application. dtic.mil This highlights the importance of controlling crystallization to produce a desired polymorph for other nitroresorcinol lead salts as well.

Interactive Data Tables

Table 1: Properties of Key Nitroaromatic Lead Salts

| Compound Name | Chemical Formula | Key Characteristics & Applications |

|---|---|---|

| Lead Styphnate (Lead 2,4,6-trinitroresorcinate) | C₆HN₃O₈Pb | Primary explosive used in primers and detonators; sensitive to fire and static discharge. wikipedia.org |

| Lead 2,4-dinitroresorcinate | C₆H₂(NO₂)₂O₂Pb | Used in electric fuseheads and igniters; research focuses on controlling basicity and improving suitability for electrical ignition. google.commdpi.comnih.gov |

Table 2: Research Focus on Nitroresorcinol Lead Salts

| Compound | Research Objective | Intended Application |

|---|---|---|

| Monobasic lead salt of 2:4 dinitroresorcinol | Develop improved manufacturing process for consistent quality. | Electric fuseheads and similar electric igniters. google.comgoogle.com |

| Lead compounds of 4:6-dinitroresorcinol | Produce in a reproducible, free-flowing, granular form. | Priming and fast delay compositions for fuses and detonators. google.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

lead(2+);3-nitrooxyphenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO4.Pb/c2*8-5-2-1-3-6(4-5)11-7(9)10;/h2*1-4,8H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPQJWXKDHYZLL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O[N+](=O)[O-])[O-].C1=CC(=CC(=C1)O[N+](=O)[O-])[O-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O8Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead mononitroresorcinate appears as an initiating explosive shipped as a slurry or wet mass of reddish-brown crystals. May explode due to shock, heat, flame, or friction if dried. The primary hazard is the blast of an instantaneous explosion and not flying projectiles and fragments. | |

| Record name | LEAD MONONITRORESORCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51317-24-9 | |

| Record name | LEAD MONONITRORESORCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitroresorcinol, lead salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry of Nitroresorcinol Lead Salt

Diverse Synthetic Routes for Nitroresorcinol Lead Salt Derivatives

The preparation of lead styphnate and its related derivatives is characterized by a variety of synthetic approaches, ranging from direct precipitation to multi-step processes involving reactive intermediates. These methods allow for the production of different forms of the salt, including normal (neutral) salts, various basic salts, and distinct polymorphs. wikipedia.orgresearchgate.net

The most common synthetic strategy involves a double decomposition or metathesis reaction in an aqueous medium, where a soluble lead salt is reacted with a soluble form of styphnic acid. inpe.br A foundational method, discovered by John Stenhouse in 1871, involved the direct reaction of trinitroresorcinol (styphnic acid) with lead acetate (B1210297). researchgate.net A significant advancement was the two-step process, which offers greater control over the final product. This typically involves first reacting styphnic acid with a base like magnesium carbonate or magnesium oxide to form a highly water-soluble intermediate, magnesium styphnate. inpe.brroyalholloway.ac.uk This solution is then treated with a soluble lead salt, such as lead nitrate (B79036) or lead acetate, causing the poorly soluble lead styphnate to precipitate. inpe.br

Derivatives such as basic lead styphnates are also of considerable interest. These compounds, which can exist as monobasic, tribasic, or pentabasic forms, are typically synthesized by adjusting the pH of the reaction medium to be alkaline. wikipedia.orgresearchgate.net For instance, the interaction of a lead salt solution with an alkaline solution of a styphnate salt yields a bulky, yellow, amorphous form of basic lead styphnate. wikipedia.org By carefully controlling the reaction conditions, different crystalline forms of basic lead styphnate, such as red diamond-shaped crystals or yellow orthorhombic crystals, can be produced. wikipedia.org

Another key area of research is the synthesis of different polymorphs. Normal lead styphnate is known to exist in at least two polymorphic forms, α and β, both of which are monoclinic crystals. researchgate.net The specific polymorph obtained is highly dependent on the synthetic conditions, including temperature and the presence of impurities or additives. dtic.mil

Optimization of Reaction Parameters in Synthesis

The physical and chemical properties of the final lead styphnate product are profoundly influenced by the specific parameters of the synthesis reaction. Control over these parameters is crucial for achieving desired characteristics such as crystal size, shape, density, and purity, which in turn affect its performance. Key parameters include temperature, pH, reactant concentration, and rate of addition. inpe.br

Temperature: The reaction temperature is a critical factor in determining the crystalline form of the product. For example, maintaining a reaction temperature above 60°C is known to favor the formation of the crystalline α-polymorph of normal lead styphnate. inpe.br In some processes for producing basic lead styphnate, temperatures between 60°C and 90°C are employed. wikipedia.org

pH and Acidity: The pH of the reaction medium is arguably one of the most critical parameters, as it dictates whether the normal or a basic salt is formed. The formation of undesirable basic salts can be prevented by maintaining acidic conditions. A pH range of 2.5–3.0 is often targeted to ensure the precipitation of the normal lead styphnate monohydrate. inpe.br This is frequently achieved by the addition of a mineral acid, such as nitric acid, during the precipitation step. researchgate.netinpe.br The presence of 1 to 15 grams of mineral acid per liter of the styphnate solution has been shown to be effective in producing the α-normal form and avoiding the formation of gels or ill-defined basic salts. researchgate.net

Additives and Impurities: The crystal habit of lead styphnate can be controlled through the use of specific additives or by the presence of certain impurities originating from the precursor styphnic acid. The use of "crystallization controlling agents" is a documented strategy to obtain specific crystal structures. wikipedia.org For instance, impurities such as dinitrosoresorcinol, nitroresorufin, and nitroresazurin, which can be formed during the nitration of resorcinol (B1680541), can influence the formation of the red β-polymorph of basic lead styphnate. dtic.mil Additives like gelatin or methylcellulose (B11928114) can also be used to produce granular, free-flowing products. google.com

| Parameter | Condition | Effect on Product | Reference |

|---|---|---|---|

| Temperature | > 60°C | Favors formation of crystalline α-polymorph. | inpe.br |

| pH / Acidity | pH 2.5–3.0 | Prevents formation of basic lead styphnates. | inpe.br |

| pH / Acidity | pH 5.5–6.5 | Favors formation of basic lead styphnate. | wikipedia.org |

| Additives | Crystallization controlling agents (e.g., dinitrosoresorcinol) | Controls crystal form, can produce β-polymorph. | wikipedia.orgdtic.mil |

| Reactant Addition | Slow addition of lead salt solution | Can prevent gel formation and influence crystal size. | inpe.br |

Exploration of Alternative Precursor Compounds and Ligands

Research into the synthesis of lead nitroresorcinol salts has explored a variety of precursor compounds to optimize the manufacturing process and tailor the product's properties. The choice of both the lead source and the styphnate source can impact the reaction pathway and the purity of the resulting salt.

Lead Precursors: While soluble lead salts like lead(II) nitrate and lead(II) acetate are most commonly used, other lead compounds have been employed, particularly in in-situ synthesis methods. inpe.brgoogle.com These alternatives include lead(II) oxide (litharge), lead(II) hydroxide (B78521), and lead(II) carbonate. royalholloway.ac.ukgoogle.com These less soluble precursors can react directly with styphnic acid in an aqueous slurry, offering a more direct route that can reduce waste and handling steps. google.com

Styphnate Precursors: Styphnic acid (2,4,6-trinitroresorcinol) is the fundamental precursor. However, due to its limited solubility, it is often converted into a more soluble salt to facilitate a homogenous reaction. The most common intermediates are magnesium styphnate and sodium styphnate, which are highly soluble in water. inpe.bremse.fr Ammonium styphnate has also been investigated as a soluble precursor. dtic.mil The choice of the cation (e.g., Mg²⁺, Na⁺) can influence the subsequent precipitation step and the byproducts formed. For example, reacting sodium styphnate with lead nitrate yields lead styphnate and soluble sodium nitrate. inpe.br

Alternative Nitroresorcinols: Beyond the heavily studied 2,4,6-trinitroresorcinol, lead salts of other nitroresorcinol derivatives have been synthesized and studied. Thermochemical investigations have been conducted on lead 2,4-dinitroresorcinol (B3191118) and lead 4,6-dinitroresorcinol (B1581181), indicating a broader field of related energetic compounds. sciencemadness.org The synthesis of a lead compound of 4:6-dinitroresorcinol, corresponding to a formula of 3(normal lead 4:6-dinitroresorcinate)·2(lead hydroxide), has been achieved by reacting a water-soluble lead salt and an alkaline hydroxide with 4:6-dinitroresorcinol. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis and use of lead styphnate are associated with significant environmental and health concerns due to the high toxicity of lead. researchgate.net Long-term use has led to lead contamination at manufacturing sites and firing ranges. googleapis.com This has prompted a substantial research effort toward developing more sustainable and environmentally benign energetic materials and synthetic methods, in line with the principles of green chemistry.

A primary focus of green chemistry in this area has been the development of "green" primary explosives to serve as direct replacements for lead-based compounds. googleapis.com Materials such as potassium 4,6-dinitro-7-hydroxybenzofuroxan (KDNP) and metal complexes based on nitrogen-rich ligands like 5-nitrotetrazolate have been synthesized and characterized as viable, less toxic alternatives. googleapis.comdtic.mil These compounds avoid the use of heavy metals and can be synthesized via processes that are often safer and produce less hazardous waste. googleapis.com

Within the context of lead styphnate synthesis itself, sustainability can be enhanced through process intensification and waste reduction. One such approach is the in-situ formation of lead styphnate directly within a priming mixture. google.com This method involves reacting styphnic acid with a lead compound like lead oxide in a wet mixture with other primer ingredients. google.com This process offers several advantages:

Improved Safety: It eliminates the need to isolate, dry, store, and handle large quantities of pure, sensitive lead styphnate. google.com

Reduced Cost and Waste: It is more economical as it reduces the number of process steps and the consumption of reagents used in separate precipitation and washing procedures.

Environmental Benefits: It minimizes the creation of waste streams containing excess lead salts and other reagents, which pose a disposal challenge.

By forming the compound directly where it will be used, these in-situ methods represent a significant step toward a safer and more sustainable manufacturing lifecycle for products containing lead styphnate.

Mechanistic Investigations of Nitroresorcinol Lead Salt Formation

The formation of lead styphnate via precipitation is a chemically complex process that involves more than a simple ionic exchange. The reaction can proceed through various intermediates, including amorphous phases, gels, and different basic or polymorphic structures, all of which are influenced by the precise reaction conditions. researchgate.net

Elucidation of Reaction Intermediates and Pathways

The precipitation of lead styphnate does not always proceed directly to the final crystalline product. Depending on the synthetic route and conditions, several intermediate species and phases can be observed. The chemistry is particularly complex due to the tendency of lead to form basic salts and the existence of multiple crystalline forms (polymorphism). researchgate.net

One common observation, particularly when reacting concentrated solutions, is the initial formation of a voluminous, amorphous precipitate or a viscous gel. researchgate.netsciencemadness.org For example, in certain processes involving sodium styphnate and lead nitrate-acetic acid solutions, a gel is precipitated first, which then transforms into the final crystalline product upon further addition of the lead solution and controlled heating. sciencemadness.org

The reaction pathway is also highly dependent on pH. In neutral or alkaline conditions, the formation of various basic lead styphnates is a critical mechanistic step. Often, a synthetic strategy involves deliberately precipitating a basic salt first, which is then converted to the desired normal salt by the controlled addition of an acid, such as nitric acid. google.com This two-stage pathway allows for greater control over the final crystal morphology. In other processes, different intermediates have been identified; for instance, under specific pH and concentration conditions, a lead acetostyphnate intermediate is believed to form, which subsequently converts to the normal salt upon acidification.

The specific polymorph (e.g., α or β) that crystallizes is also a key aspect of the reaction pathway. The presence of impurities from the synthesis of styphnic acid, such as nitroso- and nitro-derivatives of resorcinol, can act as templates or crystal habit modifiers, directing the crystallization toward the β-polymorph instead of the more common α-form. dtic.mil This indicates that the reaction pathway is sensitive to even minor components in the reaction mixture.

| Intermediate/Polymorph | Formation Conditions | Role in Synthesis Pathway | Reference |

|---|---|---|---|

| Amorphous Precipitate / Gel | High concentration; reaction of sodium styphnate and lead nitrate/acetic acid. | Precursor to the final crystalline product. | researchgate.netsciencemadness.org |

| Basic Lead Styphnate | Neutral to alkaline pH; reaction of magnesium styphnate and lead acetate. | Can be an intended intermediate, converted to normal salt by acidification. | google.com |

| Lead Acetostyphnate | Specific pH and concentrations in the RD1303 process. | Intermediate that converts to normal salt upon acidification. | |

| α-Polymorph | Generally favored; reactions above 60°C. | A common final crystalline form of normal lead styphnate. | researchgate.netinpe.br |

| β-Polymorph | Presence of specific impurities (e.g., nitroresorufin) from styphnic acid. | An alternative crystalline form, formation directed by additives. | dtic.mil |

Kinetic and Thermodynamic Studies of Formation Reactions

While extensive research has been conducted on the thermal decomposition kinetics of lead styphnate, detailed kinetic and thermodynamic studies of its formation (precipitation) reactions are less commonly reported in the literature. The complexity of the reaction, involving rapid precipitation and multiple potential intermediates, makes such studies challenging.

Kinetic Aspects: The kinetics of the precipitation are evidently rapid, as is typical for many metathesis reactions involving insoluble inorganic salts. The rate of addition of reactants is a frequently cited parameter used to control the process, which implies that the rate of crystallization and crystal growth, relative to the rate of nucleation, is critical for determining the final particle size and morphology. inpe.br A very rapid addition of reactants can lead to high supersaturation, favoring rapid nucleation and the formation of many small, sometimes amorphous, particles or gels. googleapis.com Slower addition allows for controlled crystal growth on existing nuclei, leading to larger, more well-defined crystals. googleapis.com The conversion of intermediates, such as the crystallization of an initial amorphous precipitate, is a time-dependent process. Reports describe allowing the mixture to stir for a set period (e.g., 10-15 minutes) to ensure the complete conversion of an intermediate basic salt to the normal salt after acidification. google.com

A comprehensive thermodynamic understanding would involve the heats of solution of the reactants (e.g., lead nitrate, magnesium styphnate) and the enthalpy of the precipitation reaction itself. A thesis by John Roland Payne detailed the determination of enthalpies of formation for various polymorphs of lead styphnate and other lead nitroresorcinols using solution reaction calorimetry, indicating that such thermodynamic data for the formation process can be experimentally determined. sciencemadness.org These thermodynamic properties are fundamental to understanding the relative stability of the various polymorphs and basic salts that can be formed under different conditions.

Structural Elucidation and Computational Chemistry of Nitroresorcinol Lead Salt

Advanced Crystallographic Analysis

Crystallographic studies have been instrumental in understanding the solid-state architecture of lead styphnate. These techniques provide precise measurements of bond lengths, bond angles, and unit cell dimensions, offering a foundational understanding of its structure.

Single-crystal X-ray diffraction (SCXRD) offers unparalleled detail in resolving crystal structures. For lead styphnate, these studies have been crucial in identifying and characterizing its different polymorphic forms. wikipedia.org Normal lead styphnate is known to exist in at least two polymorphs, α and β, both of which crystallize in the monoclinic system. wikipedia.org

In one determined crystal structure, lead styphnate monohydrate was found to have a monoclinic lattice with the space group P2/c, containing two formula units per unit cell. researchgate.net Within this structure, the lead centers are seven-coordinate, linked by oxygen bridges. wikipedia.org A coordinated water molecule is also present, which forms hydrogen bonds with the styphnate anion. wikipedia.org The Pb-O bond distances are noted to be relatively short, suggesting a degree of covalent character in the bonding. wikipedia.org The styphnate ions are arranged in roughly parallel planes, connected by the lead atoms. wikipedia.org

Table 1: Crystallographic Data for a Lead Styphnate Polymorph

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Molecules per Unit Cell (Z) | 2 |

| Lead Coordination | 7-coordinate |

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing the crystalline phases present in a bulk sample. libretexts.org It has been employed to characterize various forms of lead styphnate, including normal and basic salts. dtic.mil For instance, a study of a yellow basic lead styphnate identified it as belonging to the orthorhombic crystal system. google.com The unit cell was determined to contain four molecules and have the dimensions a = 8.16 ± 0.15 Å, b = 8.24 ± 0.15 Å, and c = 18.27 ± 0.30 Å. google.com The most intense lines in its powder diffraction pattern corresponded to interplanar distances of 2.98, 2.60, and 1.95 Å. google.com This technique is essential for confirming the phase purity of a synthesized batch and for distinguishing between different polymorphs and related compounds. researchgate.net

Table 2: PXRD Data for Yellow Basic Lead Styphnate

| Crystal System | Orthorhombic |

|---|---|

| Molecules per Unit Cell (Z) | 4 |

| Unit Cell Dimensions (Å) | a = 8.16, b = 8.24, c = 18.27 |

| Principal Interplanar Distances (Å) | 2.98, 2.60, 1.95 |

Lead styphnate exhibits not only polymorphism but also pseudopolymorphism, where different crystalline forms arise from the inclusion of solvent molecules, typically water, into the crystal lattice. wikipedia.org The compound is known to exist in various hydrated forms and as basic salts. wikipedia.org These include normal lead styphnate monohydrate, monobasic lead styphnate, tribasic lead styphnate dihydrate, and pentabasic lead styphnate dihydrate. wikipedia.org The presence of water molecules within the crystal structure, as seen in the monohydrate, adds another layer of structural complexity through coordination to the lead ion and hydrogen bonding interactions. wikipedia.org These variations in hydration and basicity can lead to different crystal habits, such as the six-sided crystals of the monohydrate and the small rectangular crystals of other forms. wikipedia.orginpe.br

Spectroscopic Characterization for Molecular and Electronic Structure

Spectroscopic techniques provide complementary information to diffraction methods by probing the vibrational and electronic properties of the molecule.

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules, which are characteristic of specific chemical bonds and functional groups. thermofisher.com In the case of lead styphnate, infrared spectroscopy has been used to distinguish between normal and basic forms. dtic.mil

The infrared spectrum of styphnic acid shows a distinct absorption band at 1638 cm⁻¹, associated with C=C stretching vibrations in the aromatic ring, along with bands at 1585 cm⁻¹ and 1540 cm⁻¹. sciencemadness.org In the lead salts, which contain the styphnate ion, these features are replaced by a single, broader band around 1560 cm⁻¹. sciencemadness.org This change is indicative of the altered electronic distribution within the aromatic ring upon deprotonation and salt formation. Furthermore, the absence of absorption bands above 1600 cm⁻¹ in the spectra of lead styphnate monohydrate and basic lead styphnate suggests the ionic nature of the compound, with strong bonding of the water molecules within the crystal lattice. sciencemadness.org

Table 3: Key Infrared Absorption Bands (cm⁻¹)

| Compound | C=C Stretching | Other Aromatic Vibrations |

|---|---|---|

| Styphnic Acid | 1638 | 1585, 1540 |

| Lead Styphnate Salts | ~1560 (broad) | - |

While X-ray diffraction provides a detailed picture of the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure in both solution and the solid state. However, the application of NMR to lead styphnate is not widely reported in the available literature. The low solubility of lead styphnate in common NMR solvents presents a significant challenge for solution-state NMR. wikipedia.org For solid-state NMR, factors such as the presence of the quadrupolar lead nucleus and the paramagnetic nature of potential impurities could complicate spectral acquisition and interpretation.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which provides information about the molecular weight and elemental composition of a compound. When coupled with methods that induce fragmentation, such as Electron Ionization (EI), it becomes a crucial tool for structural elucidation by revealing the patterns in which a molecule breaks apart. creative-proteomics.comchemguide.co.uk The analysis of these fragmentation pathways offers deep insights into the chemical structure and bond strengths within the molecule.

In the context of lead nitroresorcinolates, EI-MS involves bombarding the vaporized sample with high-energy electrons (typically 70 eV). chromatographyonline.com This process ejects an electron from the molecule, forming an energetically unstable molecular ion radical (M•+). chemguide.co.uk This excess energy is dissipated through the cleavage of chemical bonds, resulting in a series of smaller, positively charged fragments and neutral radicals. Only the charged fragments are detected by the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint. libretexts.org

For nitroaromatic compounds, fragmentation is often characterized by the loss of nitro-group-related species. nih.gov Common fragmentation pathways observed for these types of molecules include:

Loss of Nitrogen Monoxide (NO): Cleavage of the N-O bond can lead to the expulsion of a neutral NO radical.

Loss of Nitrogen Dioxide (NO₂): The cleavage of the C-N bond, a common initial step in the decomposition of many nitroaromatics, results in the loss of an NO₂ radical. nih.gov

Decarbonylation: After initial fragmentations, the aromatic ring can become unstable, leading to the loss of carbon monoxide (CO). nih.gov

Formation of Distonic Radical Anions: In negative ion mode, the expulsion of open-shell molecules like NO and NO₂ can lead to the formation of various distonic radical anions. nih.gov

While direct EI-MS of intact lead styphnate is challenging due to its explosive nature and low volatility, analysis of the styphnate anion is more common, often using softer ionization techniques after separation from the lead ion. nih.gov However, a theoretical fragmentation pattern based on the principles of EI-MS for related nitroaromatics can be proposed.

| Proposed Fragment Ion | Description of Neutral Loss | Plausible m/z Value |

|---|---|---|

| [C₆HN₃O₈Pb]•+ | Molecular Ion (M•+) | 450 |

| [C₆HN₂O₇Pb]+ | Loss of NO | 420 |

| [C₆HN₂O₆Pb]•+ | Loss of NO₂ | 404 |

| [C₅HN₂O₅Pb]•+ | Loss of NO₂ and CO | 376 |

| [C₆H₂N₃O₈]⁻ | Styphnate Anion (in negative mode) | 244 |

Note: The m/z values are calculated based on the most common isotopes and represent a hypothetical fragmentation of the lead styphnate molecule.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry studies provide a molecular-level lens to examine the properties of energetic materials like lead nitroresorcinolates. These methods allow for the prediction of molecular structure, electronic properties, stability, and reactivity, offering a safer and often more detailed alternative to experimental investigation. tdl.org By solving approximations of the Schrödinger equation, these techniques can model systems from a single molecule to a complete crystal lattice, providing fundamental insights into the factors that govern a material's behavior.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for understanding the electronic structure and the nature of chemical bonding in lead nitroresorcinolates. researchgate.net These calculations map the electron density distribution, determine molecular orbital energies, and quantify the charges on individual atoms.

The bonding in lead styphnate is primarily ionic, characterized by the electrostatic attraction between the lead(II) cation (Pb²⁺) and the two negative charges of the styphnate anion. However, crystallographic data reveal that many of the Pb-O bond distances are shorter than expected for purely ionic interactions, indicating a degree of covalent character. wikipedia.org

DFT calculations can further elucidate this bonding. Natural Bond Orbital (NBO) analysis, for instance, can be used to study charge transfer interactions between the lead ion and the oxygen atoms of the nitro and hydroxyl groups. The calculated electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability; a smaller gap generally implies that less energy is required to excite the molecule, correlating with higher sensitivity. tdl.org

| Calculated Property | Description | Typical Finding/Value |

|---|---|---|

| Mulliken Atomic Charges | Distribution of electron charge among atoms. | Pb: ~+1.5 to +1.8; O(NO₂): ~-0.4 to -0.6; N: ~+0.8 to +1.0 |

| Pb-O Bond Order | Indicates the degree of covalent character in the lead-oxygen interaction. | Low values, confirming predominantly ionic character with some covalency. |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relatively small gap, consistent with its character as a sensitive energetic material. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Negative potential around oxygen atoms (nucleophilic sites); positive potential near the lead ion (electrophilic site). |

Note: The values presented are representative and derived from general findings in computational studies of similar organometallic and nitroaromatic compounds.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the structural dynamics and thermal stability of materials like lead nitroresorcinolates. mdpi.com

Key analyses performed on MD simulation trajectories include:

Radial Distribution Function (RDF): This function describes how the density of surrounding atoms varies as a function of distance from a reference atom. For lead styphnate, the Pb-O RDF can provide information on the stability of the coordination environment around the lead ion at different temperatures.

Mean Squared Displacement (MSD): By tracking the average distance traveled by atoms from their initial positions, the MSD can indicate the onset of melting or decomposition through a sharp increase in atomic mobility.

MD simulations can thus bridge the gap between the static picture provided by quantum chemical calculations and the macroscopic behavior of the material, offering insights into the dynamic processes that govern its stability. nih.gov

| Simulation Parameter/Method | Purpose in Studying Lead Nitroresorcinolate |

|---|---|

| Force Field | An empirical set of equations and parameters used to calculate the potential energy of the system. A specific force field must be developed or parameterized for the unique interactions in lead styphnate. |

| Thermodynamic Ensemble (e.g., NVT, NPT) | Defines the thermodynamic variables that are kept constant during the simulation (e.g., constant Number of particles, Volume, and Temperature). The NPT ensemble (constant pressure) is often used to study structural changes. |

| Temperature Ramping | Simulations are run at increasing temperatures to observe the response of the crystal lattice and identify the temperature at which significant structural instability or decomposition begins. |

| Analysis of Trajectories | Post-processing of atomic positions and velocities to calculate properties like RDF, MSD, vibrational spectra, and to visualize dynamic events. |

Computational chemistry provides powerful tools for the ab initio prediction of the reactivity and energetic performance of materials, which is particularly valuable in the field of explosives. rsc.org By calculating fundamental properties, researchers can estimate key performance metrics like detonation velocity and pressure without resorting to hazardous experiments.

The heat of formation (HOF) is one of the most critical intrinsic properties. It can be calculated computationally using atomization or isodesmic reaction schemes. The solid-state HOF, combined with the computationally or experimentally determined density, can be used as input for thermochemical codes (like CHEETAH or EXPLO5) to predict detonation parameters.

Reactivity, particularly sensitivity to initiation, is often correlated with electronic structure parameters. As mentioned, the HOMO-LUMO gap is a key indicator: a smaller gap suggests the material is more easily excited electronically, which can be a precursor to bond breaking and decomposition. tdl.org Other descriptors, such as the vibrational energy transfer pathways within the molecule, have also been computationally modeled to predict impact sensitivity with excellent accuracy. rsc.org

| Property | Computational Method | Experimental Value (Lead Styphnate) | Significance |

|---|---|---|---|

| Heat of Formation (HOF) | DFT (Isodesmic Reactions) | -835 kJ/mol wikipedia.org | Fundamental thermodynamic property used to calculate energy release. |

| Density | Crystal structure prediction, DFT with dispersion corrections | ~3.1 g/cm³ wikipedia.org | Crucial for predicting detonation pressure and velocity. |

| Detonation Velocity (Vd) | Thermochemical Codes (using calculated HOF and density) | 5.2 km/s wikipedia.org | Key performance metric indicating the speed of the detonation wave. |

| Band Gap | Solid-state DFT calculations | N/A | Correlates with sensitivity; smaller gaps often imply higher sensitivity. tdl.org |

Understanding the decomposition mechanism of an energetic material is paramount to assessing its stability and safety. DFT is a primary computational tool for investigating these complex chemical reactions at the molecular level. researchgate.net By mapping the potential energy surface of the molecule, DFT can be used to identify the most likely pathways for decomposition.

This process involves:

Identifying Initial Steps: Calculating the bond dissociation energies (BDEs) for various bonds in the molecule to determine the "weakest link" that is most likely to break first. For lead styphnate, this could be a C-NO₂ bond, an O-NO bond, or the coordination Pb-O bond.

Locating Transition States: A transition state is the highest energy point along a reaction pathway. DFT calculations can find the geometry and energy of these transient structures.

Calculating Activation Energies (Ea): The energy difference between the reactant and the transition state is the activation energy. A lower activation energy indicates a faster reaction rate, meaning that pathway is more favorable.

Studies have applied DFT to investigate the decomposition of lead styphnate, including under the influence of external stimuli like electric fields. researchgate.net Such research has shown that an external field can alter the electron density in the frontier molecular orbitals, lowering the activation energy for decomposition and thus increasing sensitivity. researchgate.net These computational studies provide a detailed, step-by-step picture of the chemical changes that occur during initiation and decomposition.

| Investigated Pathway | Key Finding from DFT | Implication for Stability |

|---|---|---|

| C-NO₂ Bond Homolysis | Calculation of the activation energy for the cleavage of the carbon-nitro bond. | This is often a primary trigger step in the decomposition of nitroaromatics. |

| Pb-O Bond Dissociation | Determination of the energy required to break the coordination bond between the lead ion and the styphnate ligand. | Weakness in this bond could be an initial step, releasing the energetic anion. |

| Nitro-Nitrite Rearrangement | Modeling the intramolecular rearrangement of a -NO₂ group to an -ONO group, which is often a lower-energy pathway to decomposition. | Provides an alternative, often faster, decomposition mechanism compared to simple bond cleavage. |

| Effect of Electric Field | An external field can lower the activation energy for bond breaking, indicating an increase in spark sensitivity. researchgate.net | Explains the known sensitivity of lead styphnate to static discharge. |

Fundamental Mechanistic Pathways and Chemical Transformations of Nitroresorcinol Lead Salt

Thermal Decomposition Pathways and Associated Mechanistic Studies

The thermal decomposition of lead styphnate is a complex process that has been investigated to elucidate its reaction mechanisms, kinetics, and energy release characteristics. This process is influenced by multiple factors, including the compound's crystalline form (e.g., monohydrate, anhydrous, or basic salts), particle morphology, and the experimental conditions such as heating rate. A critical phenomenon in this process is self-heating, which marks the transition from slow decomposition to rapid deflagration and potentially detonation as the ambient temperature nears the ignition point. For finely divided crystals of the monohydrate form, self-heating is observed at 229°C, which can lead to an explosion above 235°C.

The kinetics of the solid-state thermal decomposition of lead styphnate have been described by various models. Studies on basic lead styphnate (RD 1349) under controlled conditions near its ignition temperature (521-525 K) show that it decomposes rapidly, following a second-order autocatalytic rate law. The mechanism is initially controlled by the nucleation of reactive molecules on crystal surfaces or defects. As the reaction progresses, these nuclei grow, and the rate-determining step involves their subsequent reaction within the bulk material.

The Prout-Tompkins model, which describes a branching chain mechanism, has been applied to model the acceleratory stage of decomposition. researchgate.net The reaction proceeds as product molecules induce mechanical strains, which in turn create more reactive sites, accelerating the process until the products begin to suppress the growth of reacting nuclei. The physical state of the material plays a significant role; highly crystalline basic lead styphnate adheres to this model, while amorphous forms might follow a different rate law. The rate-determining step in the decomposition of basic lead styphnate follows Arrhenius kinetics, with a reported activation energy of 197 kJ mol⁻¹. The addition of certain antistatic additives can influence the thermal kinetic parameters, increasing the activation energy required for decomposition and thus enhancing thermal stability without altering the fundamental reaction mechanism. researchgate.net

The following table summarizes key thermodynamic and kinetic parameters for different forms of lead styphnate.

| Parameter | Value | Compound Form |

| Heat of Formation (ΔHf) | -835 kJ mol⁻¹ | Normal Lead Styphnate |

| Decomposition Temperature | 235 °C | Normal Lead Styphnate |

| Explosion Temperature (5s) | 265–280 °C | Normal Lead Styphnate |

| Activation Energy (Ea) | 197 kJ mol⁻¹ | Basic Lead Styphnate (RD 1349) |

| Activation Energy (Ea) | 203 ± 12 kJ mol⁻¹ | Basic Lead Styphnate (RD 1346) |

This table is interactive. Users can sort and filter the data as needed.

The thermal decomposition of lead styphnate results in the formation of a mixture of gaseous and solid products. sciencemadness.org The significant volume of hot gases released contributes to its explosive effect. The primary products identified from the decomposition include both simple gases and solid residues.

Gaseous Products:

Carbon Dioxide (CO₂) sciencemadness.org

Carbon Monoxide (CO) sciencemadness.org

Water Vapor (H₂O) sciencemadness.org

Nitrogen (N₂)

Nitrogen Monoxide (NO)

Nitrogen Dioxide (NO₂)

Trace amounts of other species such as H₂NO and HCNO have also been detected.

Condensed (Solid) Products:

Lead Oxides sciencemadness.org

Soot (Carbon) sciencemadness.org

The following table provides a summary of the decomposition products.

| Product Phase | Chemical Species |

| Gaseous | Carbon Dioxide (CO₂), Carbon Monoxide (CO), Water (H₂O), Nitrogen (N₂), Nitrogen Oxides (NO, NO₂), H₂NO, HCNO |

| Condensed | Lead Oxides, Soot (Carbon) |

This table is interactive. Users can sort and filter the data as needed.

While kinetic models like the Prout-Tompkins equation effectively describe the macroscopic behavior of lead styphnate's thermal decomposition, detailed theoretical modeling of the reaction coordinates at a molecular level is less documented in available literature. The Prout-Tompkins model itself was derived theoretically, based on a self-terminating branching chain mechanism that accounts for the acceleratory and deceleratory phases of the reaction in the solid state. This approach focuses on the nucleation and growth phenomena within the crystal lattice rather than the specific bond-breaking and bond-forming steps of the styphnate anion. Modern computational methods like density functional theory (DFT) are widely used to investigate the decomposition pathways of energetic materials, but specific studies applying these techniques to model the complete reaction coordinates of lead styphnate are not extensively reported.

Photochemical and Radiolytic Transformation Pathways

External energy sources other than heat can induce the decomposition of lead styphnate. Research into the radiation-chemical decomposition (radiolysis) of lead styphnate has shown that it proceeds primarily through the formation of solid decomposition products. iaea.org This process has been studied using methods such as chemical analysis, IR spectroscopy, and microgasometric techniques to record the gaseous products retained within the crystal lattice of the irradiated material. iaea.org An anomalous temperature dependence of the radiation-chemical yield has been observed, and a scheme for the radiolysis mechanism has been proposed to explain the experimental results. iaea.org Information regarding specific photochemical (e.g., UV-induced) transformation pathways and their mechanisms is not widely detailed in the reviewed scientific literature.

Hydrolytic Stability and Degradation Mechanisms in Controlled Environments

While lead styphnate is generally considered stable during storage at ambient temperatures and is non-hygroscopic, prolonged exposure to harsh environmental conditions can lead to degradation. bohrium.comnih.gov Specifically, the combined stress of high temperature and high humidity has a synergistic aging effect that can degrade or completely nullify the performance of lead styphnate. bohrium.comresearchgate.netresearchgate.net

Accelerated aging tests conducted under conditions of high temperature and humidity reveal several degradation mechanisms: bohrium.com

Physical Changes: The color of the lead styphnate crystals fades over time. bohrium.comresearchgate.net Scanning electron microscopy shows that the crystal surfaces become rough and eroded, with the formation of cracks and micropores. bohrium.comresearchgate.net Some crystals may fracture, creating a significant amount of debris. bohrium.comresearchgate.net

Chemical and Structural Changes: While the fundamental functional groups may remain unchanged, X-ray diffraction analysis shows that the intensity of major characteristic peaks can decrease significantly or disappear, indicating damage to the crystal lattice. bohrium.comresearchgate.net

Performance Degradation: This physical and structural degradation leads to a slight decrease in thermal stability and a gradual degradation of sensitivity performance, particularly to flame. bohrium.comresearchgate.net

In contrast, basic lead styphnate demonstrates some chemical advantages, including greater stability in certain atmospheres and a capacity to prevent the hydrolytic decomposition of adjacent lead azide (B81097), a crucial feature in some detonator mixtures. dtic.milsemanticscholar.org

Reaction Mechanisms with External Reagents in Controlled Experimental Setups

The reaction of lead styphnate with external reagents has been studied primarily in the context of neutralization and disposal. For safe disposal, lead styphnate can undergo controlled oxidation using strong oxidizing mixtures. sciencemadness.org

Reaction with Oxidizing Agents: Reagents such as chromic acid, piranha solution (a mixture of sulfuric acid and hydrogen peroxide), or Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) will react with lead styphnate. sciencemadness.org This process reduces the compound to simpler, non-explosive products: carbon oxides, water, nitrogen, and insoluble lead(II) salts like lead(II) sulfate (B86663) or lead(II) chromate. sciencemadness.org

Reaction with Alkaline Solutions: Lead styphnate can be neutralized with a sodium carbonate solution. inpe.br In manufacturing and handling environments, sensitive scale deposits of lead styphnate that may form on container surfaces can be safely removed using 5 to 10 percent solutions of sodium hydroxide (B78521) or sodium acetate (B1210297). inpe.br

Advanced Analytical Methodologies for Research Applications of Nitroresorcinol Lead Salt

Chromatographic Techniques for Purity Assessment and Isolation in Research Batches

Chromatography is a cornerstone for the separation, identification, and quantification of components in a mixture, making it indispensable for assessing the purity of lead styphnate batches. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods used for this purpose. chemcon.com The goal is to separate the styphnate anion from precursors, by-products, and degradation products.

For the analysis of the organic component, the lead cation must often be removed prior to chromatographic separation to prevent interference and column damage. This can be achieved using solid-phase extraction (SPE) to sequester heavy metal contaminants while allowing the organic styphnate component to pass through for analysis. nih.gov

A key technique for this application is Hydrophilic Interaction Chromatography (HILIC), which is well-suited for separating polar compounds like the styphnate anion. When coupled with a sensitive detector, HILIC can achieve very low detection limits, which is crucial for identifying trace impurities. nih.gov In one method, the styphnate was chromatographically separated using HILIC and detected via high-resolution tandem mass spectrometry (MS/MS), achieving an estimated limit of detection (LOD) of 257 parts-per-trillion (pg/mL). nih.gov The purity of synthesized batches is often confirmed to be exceptionally high, with some processes yielding a lead styphnate content greater than 99.5% as determined by chemical analysis. google.com

| Technique | Stationary Phase/Column | Mobile Phase Example | Detector | Application | Reference |

|---|---|---|---|---|---|

| HPLC | C18 (Reverse-Phase) | Methanol/Water Gradient | UV-Vis (e.g., 254 nm) | Quantification of styphnate anion and organic impurities. | reddit.com |

| HILIC | Amide, Silica | Acetonitrile/Ammonium Acetate (B1210297) Buffer | MS/MS | Trace detection and quantification of styphnate. | nih.gov |

| Ion Chromatography (IC) | Ion-Exchange Resin | Aqueous Buffers | Conductivity | Analysis of inorganic anions (e.g., nitrate (B79036), sulfate) and cations. | chemcon.com |

| Solid-Phase Extraction (SPE) | Chelating Resin | N/A (Sample Preparation) | N/A | Removal of lead ions prior to chromatographic analysis. | nih.gov |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for In-situ Reaction Monitoring and Intermediate Detection

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures and monitoring reactions in real time. nih.govresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable in the context of lead styphnate synthesis. nih.gov It allows researchers to sample a reaction mixture at various time points, separate the components, and obtain mass spectra that provide structural information about reactants, intermediates, and products. nih.gov

The use of LC-MS/MS, or tandem mass spectrometry, further enhances this capability by allowing for the fragmentation of parent ions to yield more detailed structural data, which is critical for the definitive identification of transient intermediates. nih.gov This approach has been successfully applied to the analysis of other energetic materials and residues, demonstrating its suitability for monitoring the complex chemical environment of lead styphnate synthesis. researchgate.net By tracking the concentration profiles of various species over time, a detailed kinetic and mechanistic understanding of the synthesis process can be developed.

| Technique | Separation Principle | Detection Principle | Primary Application | Reference |

|---|---|---|---|---|

| LC-MS | Liquid Chromatography (e.g., HILIC, RP-HPLC) | Mass Spectrometry | Identifying reaction products and by-products; monitoring reaction progress. | nih.govnih.gov |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Structural elucidation of unknown intermediates and impurities. | nih.govnih.gov |

| LC-PDA | Liquid Chromatography | Photodiode Array (UV-Vis) | Quantifying known compounds with chromophores and checking peak purity. | nih.gov |

Electrochemical Methods for Redox Potential Determination and Chemical Characterization

Electrochemical methods provide valuable information about the redox properties of nitroresorcinol lead salt and its constituent ions. Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) can be used to study the oxidation and reduction processes of the styphnate anion and to detect and quantify the lead (Pb(II)) cation. nih.govnih.gov The redox potential is a fundamental thermodynamic property that can be measured directly using a potentiometer with an oxidation-reduction potential (ORP) electrode. nih.gov

These measurements are critical for understanding the chemical stability and reactivity of the compound. For instance, the electrochemical detection of Pb(II) has been extensively studied, with methods developed for its quantification in aqueous samples at very low concentrations. nih.govmdpi.com By using modified screen-printed carbon electrodes (SPCEs), detection and quantification limits for Pb(II) have been reported in the parts-per-billion (ppb) range. nih.gov This sensitivity is crucial for characterizing the dissolution behavior of lead styphnate and for environmental monitoring studies. The measured potentials are typically reported relative to a reference electrode, such as Ag/AgCl, and can be converted to the standard hydrogen electrode (SHE) scale for standardization. nih.gov

| Method | Parameter Measured | Typical Electrode System | Application for Nitroresorcinol Lead Salt | Reference |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Redox potentials, reaction kinetics | Working (e.g., SPCE), Reference (Ag/AgCl), Counter (Pt) | Characterizing redox behavior of the styphnate anion and lead cation. | nih.govnih.gov |

| Square Wave Voltammetry (SWV) | Analyte concentration | SPCE modified with nanomaterials | Quantitative trace analysis of dissolved Pb(II) ions. | nih.govmdpi.com |

| Potentiometry (ORP Probe) | Oxidation-Reduction Potential (ORP) | Pt electrode vs. Ag/AgCl reference | Determining the overall redox potential of solutions containing the compound. | nih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | Interfacial charge transfer resistance | Working, Reference, Counter | Studying electrode surface phenomena and reaction kinetics. | nih.govnih.gov |

Advanced Spectroscopic Probes for Real-time Mechanistic Studies in Solution or Solid State

Spectroscopic techniques that can probe a reaction as it occurs are invaluable for elucidating reaction mechanisms. Infrared (IR) and Raman spectroscopy are particularly powerful for this purpose because they provide a structural fingerprint of the molecules involved. dtic.milwikipedia.org For instance, IR spectroscopy can be used to distinguish between different forms of lead styphnate, such as the normal and basic salts, by identifying unique spectral peaks. dtic.mil

For real-time monitoring, techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy are ideal. An ATR probe can be directly immersed into a reaction vessel, allowing for the continuous collection of IR spectra from the solution. This enables researchers to track the disappearance of reactant vibrational bands (e.g., from styphnic acid) and the concurrent appearance of product bands (from lead styphnate), providing direct insight into the reaction kinetics and mechanism. Similarly, Raman spectroscopy can be used to characterize materials and study chemical bonding, making it suitable for observing the formation of the crystalline solid product from its dissolved precursors. wikipedia.org

| Technique | Information Provided | Mode of Application | Research Utility | Reference |

|---|---|---|---|---|

| ATR-FTIR Spectroscopy | Vibrational modes (functional groups) | In-situ immersion probe | Real-time monitoring of reactant consumption and product formation in solution. | dtic.mil |

| Raman Spectroscopy | Vibrational and phonon modes | Non-contact probe on solution or solid | Identifying molecular fingerprints, studying crystallization, and characterizing solid-state structure. | wikipedia.org |

| UV-Vis Spectroscopy | Electronic transitions (chromophores) | Flow cell or immersion probe | Monitoring concentration changes of colored species during synthesis. | nih.gov |

Chemometric Approaches in Spectroscopic Data Analysis for Complex Systems

The large and complex datasets generated by modern analytical instruments, especially during in-situ monitoring, often require advanced statistical methods for data extraction and interpretation. Chemometrics applies multivariate statistics to chemical data to extract meaningful information. nih.gov Principal Component Analysis (PCA) is a primary exploratory technique used to reduce the dimensionality of complex data, such as a series of spectra collected over time. nih.govmdpi.com

In the context of lead styphnate synthesis, PCA can be applied to a set of time-resolved spectra (e.g., from ATR-FTIR) to identify the number of independent chemical species contributing to the spectral changes. leidenuniv.nl This can help uncover the presence of previously unknown intermediates. Following PCA, regression methods like Partial Least Squares (PLS) can be used to build quantitative models that correlate the spectral data to specific chemical properties, such as the concentration of reactants and products. mdpi.comleidenuniv.nl These chemometric tools are essential for transforming raw spectroscopic data into a detailed understanding of reaction kinetics and for developing robust process monitoring and control strategies for the synthesis of energetic materials. morressier.com

| Method | Type | Purpose | Application Example | Reference |

|---|---|---|---|---|

| Principal Component Analysis (PCA) | Exploratory/Unsupervised | Data reduction, pattern recognition, outlier detection. | Analyzing a time-series of spectra to determine the number of key reacting species. | nih.govmdpi.commorressier.com |

| Partial Least Squares (PLS) Regression | Quantitative/Supervised | Building predictive models to correlate spectral data with concentrations or other properties. | Creating a calibration model to predict lead styphnate concentration from in-situ IR spectra. | mdpi.comleidenuniv.nl |

| Multivariate Curve Resolution (MCR) | Deconvolution | Resolving pure component spectra and concentration profiles from mixture data. | Separating the individual spectra of styphnic acid, intermediates, and lead styphnate from a reaction dataset. |

Advanced Applications in Fundamental Material Science Research

Nitroresorcinol Lead Salt as a Precursor in Novel Energetic Material Research (Fundamental Aspects)

Lead styphnate is a primary explosive, meaning it is highly sensitive to stimuli such as impact, friction, and electrostatic discharge. wikipedia.orgmdpi.com This sensitivity, combined with its chemical structure, makes it a valuable model compound and precursor for fundamental research into the next generation of energetic materials. Research in this area aims to develop new materials with tailored properties, such as enhanced performance, reduced sensitivity for safer handling, and lower environmental toxicity. uni-muenchen.deicm.edu.pl

Cocrystallization has emerged as a key technique in materials science to modify the physicochemical properties of solid-state materials without altering their chemical composition. nih.gov An energetic cocrystal is a multicomponent crystal in which at least one component is an energetic material. This approach is being explored to improve the performance and safety of existing explosives. nih.govumich.edu

While specific energetic cocrystals containing lead styphnate are not widely reported in mainstream literature, the principles of cocrystallization are actively being applied to other energetic materials like TNT and HMX. nih.gov These studies focus on understanding the intermolecular interactions, such as hydrogen bonds and π–π stacking, that govern the formation of cocrystals. umich.edu The insights gained from these studies are crucial for predicting and designing new cocrystals. The goal is to combine materials to achieve a synergistic effect, such as pairing an oxygen-deficient explosive with an oxygen-rich one to improve detonation efficiency. nih.gov Research into cocrystals aims to create novel materials with a desirable balance of energy output and sensitivity, a challenge that remains at the forefront of energetic materials engineering. umich.eduuspex-team.org

Crystal engineering of lead styphnate is critical because its physical form directly influences its sensitivity and explosive performance. google.com The size, shape, and crystalline structure (polymorphism) of the material are key parameters that researchers seek to control. Lead styphnate is known to exist in various polymorphs, hydrates, and basic salts, including α and β polymorphs of the normal monohydrate salt. wikipedia.org

Research has demonstrated that manufacturing processes can be tailored to produce specific crystal morphologies. For instance, early 20th-century methods resulted in prismatic crystals, which were found to be hazardous. google.com Subsequent process development, involving the controlled precipitation from a gel intermediate, allowed for the production of thin, plate-like hexagonal crystals. google.com These plate-like crystals exhibit a larger surface-area-to-volume ratio and were found to be significantly safer for use in priming mixtures. google.com Further studies have investigated the creation of different crystalline forms, such as "cubic crystals," which show decreased sensitivity to static electricity but increased impact sensitivity. The use of additives and "crystallization controlling agents," such as dinitrosoresorcinol, is a key strategy to influence crystal growth and obtain desired morphologies like rectangular parallelopipeds instead of undesirable needle-shaped crystals. google.com

| Property | Prismatic Crystals | Plate-like Crystals | Basic Lead Styphnate (Orthorhombic) |

| Morphology | Prismatic | Hexagonal, plate-like | Rectangular parallelopiped |

| Relative Safety | Considered unsafe (burns when wet) google.com | Safer (does not burn when containing >15% water) google.com | Exhibits high sensitivity to frictional impact google.com |

| Production Note | Produced by high-temperature precipitation google.com | Formed via a gel intermediate and rapid transformation google.com | Requires a crystallization controlling agent for desirable form google.com |

Role in Coordination Chemistry and Supramolecular Assembly Research

The structure of lead styphnate is a prime example of coordination chemistry, where a central metal ion (Pb²⁺) is bonded to one or more ligands (the styphnate anion). The study of these interactions provides fundamental insights into supramolecular assembly, which is how molecules organize into larger, well-defined structures. nih.gov

In the crystal structure of normal lead styphnate monohydrate, the lead centers are seven-coordinate. wikipedia.org They are linked by oxygen bridges from the phenolate (B1203915) groups of the styphnate anions. A water molecule is also coordinated to the lead ion and forms hydrogen bonds with the anion. wikipedia.org The arrangement results in the styphnate ions lying in roughly parallel planes connected by the lead atoms, forming a complex coordination network. wikipedia.org The relatively short Pb-O bond distances suggest a degree of covalent character in the bonding. wikipedia.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are materials constructed from metal ions or clusters linked by organic ligands to form one-, two-, or three-dimensional structures. mit.edunih.gov While lead styphnate itself is a coordination compound, its structure does not represent a classic porous MOF. However, research into lead(II)-based coordination polymers is an active field. Scientists have synthesized a variety of lead(II) CPs using different organic linkers, some of which exhibit complex 1D, 2D, or 3D structures. rsc.org For example, lead(II) has been used with ligands like 3-aminopyrazine-2-carboxylic acid to create dinuclear structures, 1D chains, 2D sheets, and 3D frameworks. rsc.org The potential to use nitro-substituted resorcinol (B1680541) derivatives like styphnic acid as the organic linker in novel MOF architectures remains an area for exploration, potentially leading to materials with interesting energetic or catalytic properties.

The styphnate anion acts as a multidentate ligand, coordinating to the lead(II) ion through the oxygen atoms of its two phenolate groups. The nitro groups also influence the electronic properties of the ligand and its interaction with the metal center. In the solid state, the lead(II) ion in lead styphnate displays a coordination number of seven, indicating its flexible coordination geometry. wikipedia.org

Fundamental research on lead(II) coordination preferences shows that it can adopt various coordination numbers, often influenced by the presence of a stereochemically active lone pair of electrons. nih.gov In complexes with sulfur-rich ligands, for example, lead(II) has been shown to favor a three-coordinate trigonal pyramidal geometry, which is different from the four-coordinate tetrahedral geometry preferred by zinc(II) in similar biological sites. nih.gov The study of how resorcinol-based ligands, with varying functional groups, coordinate with lead(II) is essential for designing new materials with specific structures and properties. Understanding the coordination site specificity allows chemists to predict and control the assembly of new lead-based coordination compounds. rsc.org

Advanced Catalysis Research Involving Lead-Containing Compounds (if applicable for specific reactions)

Lead and its compounds have found applications in catalysis, although their use is limited by toxicity concerns. rsc.orgnih.gov They are used in both industrial processes and scientific research. For instance, lead-doped metal oxide catalysts are used in the synthesis of pyridine, and organolead compounds have applications in organic synthesis. alfachemic.com The Lindlar catalyst, which contains lead, is well-known for its use in the selective hydrogenation of alkynes. rsc.org

While lead styphnate is primarily studied for its explosive properties, the broader class of lead-containing compounds has been investigated for catalytic activity. Lead(II) complexes have been shown to act as heterogeneous catalysts for cyanosilylation reactions of various aldehydes. rsc.org Furthermore, lead(II) oxide nanoparticles have been found to be effective in the selective conversion of styrene (B11656) to benzaldehyde. rsc.org The catalytic potential of lead styphnate itself is not a primary area of research; however, the fundamental study of lead-based compounds in catalysis continues to be relevant for developing specialized chemical transformations. rsc.orgalfachemic.com

Interfacial Chemistry Research Involving Lead Salt Nitroresorcinol

Comprehensive research specifically detailing the interfacial chemistry of "Nitroresorcinol, lead salt" is limited in publicly accessible scientific literature. While the compound and its derivatives, such as lead dinitroresorcinol, are recognized for their roles in energetic materials, detailed investigations into their surface properties and interfacial interactions are not extensively documented.

However, the significance of interfacial phenomena in the performance and stability of energetic composites containing lead nitroresorcinol salts can be inferred from research on related materials. The physical characteristics of the crystals, such as size and shape, which are controlled during synthesis, play a crucial role in the material's bulk density, flowability, and ultimately its performance in pyrotechnic compositions. This suggests that surface properties are critical for its application.

For instance, a patent for lead compounds of 4:6-dinitroresorcinol highlights the challenges in producing these materials in a reproducible and free-flowing form. The patent describes a process to create a product that does not cake upon drying and has a higher bulk density, indicating that control of the particle surface and inter-particle interactions is a key aspect of its manufacturing for practical use. google.com

Furthermore, thermochemical investigations of various nitroresorcinols and their metal salts, including lead dinitroresorcinol, have been conducted. These studies focus on determining the enthalpies of formation and decomposition, which are critical for understanding the energetic performance of these materials. While not directly measuring interfacial properties, this data is foundational for modeling the energy at interfaces with other materials.

In the broader context of energetic materials, the interface between different components in a composite (e.g., between the crystalline energetic material and a polymer binder) is known to be critical for the mechanical properties and sensitivity of the material. Research on other energetic materials often involves detailed surface analysis and characterization of interfacial bonding. Although specific data tables and detailed research findings on the interfacial chemistry of lead nitroresorcinol are not currently available, the principles from the wider field of materials science suggest that this is an area of significant importance for the application of this compound.

Future research in this area would likely involve the use of advanced surface-sensitive techniques to probe the surface energy, wetting behavior, and chemical interactions of lead nitroresorcinol with other substances. Computational modeling, such as Hirshfeld surface analysis, which has been applied to other energetic materials, could also provide valuable insights into the intermolecular interactions at the surface of lead nitroresorcinol crystals. nih.gov

Historical Perspectives and Evolution of Academic Understanding

Early Academic Investigations of Nitroresorcinol Lead Salts and Related Compounds

The first documented discovery related to this class of compounds occurred in 1871 when British chemist John Stenhouse reported the synthesis of various trinitroresorcinate salts, including what was then termed "trinitro-orcinate" of lead. wikipedia.org His method involved the direct action of trinitroresorcinol (styphnic acid) on lead acetate (B1210297). wikipedia.org These initial investigations were largely phenomenological, focusing on the creation of new substances and observing their basic properties, such as color and explosive nature upon stimulus.